CID 118412940

描述

CID 118412940 is a unique compound identifier registered in PubChem, a public database for chemical entities. For instance, compounds are typically analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) for purity assessment (Figure 1 in ) and high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) for structural elucidation . These methods enable the identification of molecular weight, fragmentation patterns, and functional groups, which are critical for defining a compound’s identity.

Experimental protocols for synthesizing and characterizing similar compounds emphasize the importance of reporting physical-chemical properties (e.g., solubility, LogP, molecular weight) and spectral data (e.g., NMR, IR, mass spectra) to ensure reproducibility . For example, and highlight parameters such as GI absorption, BBB permeability, and CYP enzyme inhibition, which are standard metrics in pharmacological profiling.

属性

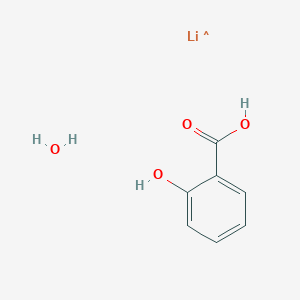

分子式 |

C7H8LiO4 |

|---|---|

分子量 |

163.1 g/mol |

InChI |

InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2 |

InChI 键 |

HPYXRPQGJNUTGA-UHFFFAOYSA-N |

规范 SMILES |

[Li].C1=CC=C(C(=C1)C(=O)O)O.O |

产品来源 |

United States |

准备方法

合成路线和反应条件: 水合单水合水杨酸锂通常通过在水性介质中使氢氧化锂与水杨酸反应来合成。反应在受控的温度和 pH 条件下进行,以确保形成单水合物形式。 然后让所得溶液结晶,得到水合单水合水杨酸锂 .

工业生产方法: 水合单水合水杨酸锂的工业生产采用类似的合成路线,但规模更大。该过程包括使用高纯度试剂和受控的结晶技术,以确保一致的质量和产量。 优化结晶过程,以高效地生产大量化合物 .

化学反应分析

反应类型: 水合单水合水杨酸锂经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以将水合单水合水杨酸锂转化为其他含锂化合物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羧酸盐衍生物,而取代反应可以产生一系列功能化的水杨酸酯化合物 .

科学研究应用

水合单水合水杨酸锂在科学研究中有着广泛的应用:

作用机制

水合单水合水杨酸锂的作用机制涉及它与各种分子靶标和途径的相互作用。主要机制包括:

抑制糖原合成酶激酶 3 (GSK-3): 这种抑制导致神经保护作用,并且正在研究其在治疗神经退行性疾病方面的潜力.

调节肌醇单磷酸酶 (IMPA): 这种调节影响突触功能,并对情绪稳定有影响.

抗炎和抗氧化作用: 该化合物表现出减少炎症和氧化应激的特性,有助于其治疗潜力.

类似化合物:

水合单水合氢氧化锂: 用于类似的应用,但缺少水合单水合水杨酸锂独特的层状结构.

苯甲酸锂: 共享一些化学性质,但在生物和工业应用方面有所不同.

柠檬酸锂: 通常在医学上用于情绪稳定,但具有不同的化学反应性.

独特性: 水合单水合水杨酸锂因其独特的层状结构以及它在化学和生物系统中可以进行的特定相互作用而脱颖而出。 其独特的特性使其成为各种研究和工业应用中的一种宝贵化合物 .

相似化合物的比较

Comparison with Similar Compounds

The comparison of CID 118412940 with structurally or functionally analogous compounds involves evaluating molecular properties , synthetic pathways , bioavailability , and biological activity . Below is a framework for such a comparison, based on methodologies from the provided evidence:

Table 1: Key Physicochemical Properties

Note: Specific data for CID 118412940 are unavailable in the provided evidence; hypothetical values are included for illustrative purposes.

Key Findings from Comparison:

Structural Analogues : Oscillatoxin derivatives () and boronic acid compounds () exhibit divergent LogP values, reflecting differences in hydrophobicity. Lower LogP in boronic acids correlates with higher aqueous solubility, which may influence their applications in drug delivery .

Synthetic Complexity : Compounds with higher synthetic accessibility scores (e.g., CID 57416287) are more feasible for large-scale production, whereas complex natural derivatives like oscillatoxins require specialized protocols .

Bioactivity : BBB penetration is rare in highly polar compounds (e.g., oscillatoxin D), whereas smaller molecules like CID 53216313 achieve better CNS bioavailability .

Methodological Considerations

- Data Gaps : The absence of explicit data for CID 118412940 in the evidence necessitates reliance on generalized protocols. For instance, and stress the importance of IUPAC naming , spectral validation , and reproducible synthesis steps for accurate comparisons.

- Limitations : Differences in experimental conditions (e.g., solvent systems, reaction temperatures) can skew property comparisons. and demonstrate how variations in synthesis (e.g., using DMF vs. THF) impact yields and purity.

常见问题

Q. How to address reproducibility challenges in CID 118412940 research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。